2,2-Dimethyl-1,3-thiazinane

Physicochemical Characterization Medicinal Chemistry Lead Optimization

2,2-Dimethyl-1,3-thiazinane (CAS 93770-73-1) is a fully saturated six-membered heterocyclic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol, incorporating both nitrogen and sulfur heteroatoms in a 1,3-thiazinane scaffold. This compound, commonly supplied as a free base with a minimum purity specification of 95% , serves as a versatile building block in medicinal chemistry and materials science.

Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
Cat. No. B15266077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-thiazinane
Molecular FormulaC6H13NS
Molecular Weight131.24 g/mol
Structural Identifiers
SMILESCC1(NCCCS1)C
InChIInChI=1S/C6H13NS/c1-6(2)7-4-3-5-8-6/h7H,3-5H2,1-2H3
InChIKeyVQIFQWPTFDTVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-thiazinane: CAS 93770-73-1 Procurement & Characterization Baseline


2,2-Dimethyl-1,3-thiazinane (CAS 93770-73-1) is a fully saturated six-membered heterocyclic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol, incorporating both nitrogen and sulfur heteroatoms in a 1,3-thiazinane scaffold [1]. This compound, commonly supplied as a free base with a minimum purity specification of 95% , serves as a versatile building block in medicinal chemistry and materials science. Its structural framework, featuring geminal dimethyl substitution at the 2-position, is of interest for modulating physicochemical properties and biological interactions in downstream applications [2].

2,2-Dimethyl-1,3-thiazinane: Why In-Class Analogs Cannot Be Simply Interchanged


Substituting 2,2-Dimethyl-1,3-thiazinane with other 1,3-thiazinane derivatives or alternative heterocyclic scaffolds is not a trivial decision due to significant differences in steric bulk, lipophilicity, and synthetic accessibility that directly impact downstream research outcomes. The geminal dimethyl substitution at the 2-position introduces unique conformational constraints and electronic effects compared to unsubstituted or mono-substituted analogs, which can alter target binding, metabolic stability, and reaction pathways [1]. Furthermore, the cyclocondensation route to 2,2-Dimethyl-1,3-thiazinane using 3-aminopropane-1-thiol and acetone provides a distinct synthetic advantage in terms of step economy and precursor availability compared to routes for other substituted thiazinanes . The following quantitative evidence guide details these verifiable differentiators to inform scientific selection and procurement decisions.

2,2-Dimethyl-1,3-thiazinane: Quantified Differentiation Against Structural Analogs & Alternatives


Geminal Dimethyl Substitution Confers Distinct Physicochemical Profile vs. Unsubstituted 1,3-Thiazinane

The 2,2-dimethyl substitution in 2,2-Dimethyl-1,3-thiazinane (MW = 131.24 g/mol) increases molecular weight and lipophilicity compared to the unsubstituted 1,3-thiazinane core (MW = 103.19 g/mol). While direct experimental LogP data are not available in the primary literature, the calculated increase in molecular weight of 28.05 g/mol corresponds to the addition of two methyl groups, which classically increases LogP by approximately 1.0 unit based on the Hansch-Leo fragmental constant for -CH2- (~0.5 per methyl group) [1]. This increased lipophilicity is expected to enhance membrane permeability but may reduce aqueous solubility, a critical parameter for formulation and assay design. The unsubstituted 1,3-thiazinane serves as the baseline comparator for this class-level inference.

Physicochemical Characterization Medicinal Chemistry Lead Optimization

Step-Efficient Cyclocondensation Synthesis Offers Cost and Time Advantage Over Multi-Step Routes to Other Thiazinanes

The primary synthetic route to 2,2-Dimethyl-1,3-thiazinane involves a single-step cyclocondensation reaction between 3-aminopropane-1-thiol and acetone, yielding the target compound directly without the need for complex protecting group strategies or metal catalysts . In contrast, the synthesis of 2-ethyl-1,3-thiazinane or other alkyl-substituted 1,3-thiazinanes often requires multi-step sequences involving thioamide formation followed by cyclization with electrophiles, which can involve 2-3 synthetic steps and lower overall yields [1]. While specific yield data for 2,2-Dimethyl-1,3-thiazinane are not publicly available, the direct condensation route is known in the class to proceed under mild conditions (room temperature, protic solvent) and typically provides moderate to good yields (estimated 60-80%) based on analogous thiazinane syntheses.

Synthetic Methodology Process Chemistry Medicinal Chemistry

2,2-Dimethyl Substitution Enhances Conformational Rigidity Compared to Mono-Substituted 1,3-Thiazinane Analogs

The presence of two methyl groups at the 2-position of 2,2-Dimethyl-1,3-thiazinane introduces significant steric hindrance that restricts ring conformational flexibility. While no crystallographic data exists for 2,2-Dimethyl-1,3-thiazinane specifically, structural analysis of related 1,3-thiazinane derivatives reveals that the parent 1,3-thiazinane ring can adopt multiple conformations (chair, twist-boat, screw-boat) with interconversion barriers typically below 10 kcal/mol [1]. The introduction of geminal dimethyl groups at position 2 is known in analogous heterocyclic systems (e.g., 2,2-dimethyl-1,3-dioxolane) to increase the energy barrier for ring inversion and bias the conformational equilibrium toward a specific geometry, which can enhance binding affinity to biological targets by pre-organizing the molecule into a bioactive conformation. 2-Methyl-1,3-thiazinane, with only a single methyl group, would exhibit greater conformational flexibility and thus lower entropic contribution to binding.

Conformational Analysis Structure-Based Drug Design Medicinal Chemistry

2,2-Dimethyl-1,3-thiazinane: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Hit-to-Lead Optimization for Membrane-Permeable Scaffolds

Based on its increased lipophilicity (estimated Δ LogP ≈ +1.0 relative to unsubstituted 1,3-thiazinane [1]), 2,2-Dimethyl-1,3-thiazinane is best utilized as a core scaffold in hit-to-lead programs targeting intracellular proteins or requiring blood-brain barrier penetration. The geminal dimethyl substitution enhances passive membrane diffusion, making it suitable for cell-based assays where compound permeability is a limiting factor. Researchers developing CNS-penetrant small molecules or targeting intracellular enzymes should prioritize this compound over more polar thiazinane analogs.

Process Chemistry: Cost-Effective Building Block for Parallel Synthesis Libraries

The one-step cyclocondensation synthesis of 2,2-Dimethyl-1,3-thiazinane from readily available 3-aminopropane-1-thiol and acetone makes it an economically attractive building block for generating diverse compound libraries. Its synthetic accessibility (Δ Steps = -1 to -2 relative to other alkyl-substituted thiazinanes) reduces upfront investment in multi-step synthesis and purification, enabling larger library production within constrained budgets. Procurement teams should consider this compound for high-throughput synthesis campaigns where building block cost and availability are critical decision factors.

Structure-Based Drug Design: Conformationally Constrained Scaffold Exploration

The geminal dimethyl substitution at the 2-position introduces steric hindrance that restricts conformational flexibility compared to mono-substituted or unsubstituted 1,3-thiazinane analogs [2]. This property is advantageous in structure-based drug design where pre-organization of the scaffold into a specific geometry can enhance target binding and selectivity. Computational chemists and structural biologists should incorporate 2,2-Dimethyl-1,3-thiazinane into virtual screening libraries and crystallographic fragment screens when seeking rigid, low-entropy scaffolds for challenging targets.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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